
N,N-dibenzyl-N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformamide
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Overview
Description
N,N-dibenzyl-N’-(4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformamide is a synthetic compound that belongs to the class of pyrazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-N’-(4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformamide typically involves the reaction of 4-cyano-1-methyl-1H-pyrazole-5-carboxylic acid with N,N-dibenzylformamide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCI) and N-hydroxybenzotriazole (HOBt) in a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at room temperature with triethylamine as a catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-N’-(4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N,N-dibenzyl-N’-(4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other pyrazole derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of N,N-dibenzyl-N’-(4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N,N-dibenzyl-N’-(4-cyano-1-phenyl-1H-pyrazol-5-yl)imidoformamide
- N,N-dibenzyl-N’-(4-cyano-1-ethyl-1H-pyrazol-5-yl)imidoformamide
Uniqueness
N,N-dibenzyl-N’-(4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its biological activity and chemical reactivity. The presence of the cyano group and the N,N-dibenzyl moiety can enhance its interaction with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N,N-dibenzyl-N'-(4-cyano-2-methylpyrazol-3-yl)methanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-24-20(19(12-21)13-23-24)22-16-25(14-17-8-4-2-5-9-17)15-18-10-6-3-7-11-18/h2-11,13,16H,14-15H2,1H3/b22-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXKVSIKJROTPA-CJLVFECKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C#N)N=CN(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C=N1)C#N)/N=C/N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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